2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole-5-sulfonamide 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 878620-41-8
VCID: VC4491207
InChI: InChI=1S/C15H13Cl2N3O2S2/c1-20-14-5-3-10(24(18,21)22)7-13(14)19-15(20)23-8-9-2-4-11(16)12(17)6-9/h2-7H,8H2,1H3,(H2,18,21,22)
SMILES: CN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1SCC3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C15H13Cl2N3O2S2
Molecular Weight: 402.31

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole-5-sulfonamide

CAS No.: 878620-41-8

Cat. No.: VC4491207

Molecular Formula: C15H13Cl2N3O2S2

Molecular Weight: 402.31

* For research use only. Not for human or veterinary use.

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole-5-sulfonamide - 878620-41-8

Specification

CAS No. 878620-41-8
Molecular Formula C15H13Cl2N3O2S2
Molecular Weight 402.31
IUPAC Name 2-[(3,4-dichlorophenyl)methylsulfanyl]-1-methylbenzimidazole-5-sulfonamide
Standard InChI InChI=1S/C15H13Cl2N3O2S2/c1-20-14-5-3-10(24(18,21)22)7-13(14)19-15(20)23-8-9-2-4-11(16)12(17)6-9/h2-7H,8H2,1H3,(H2,18,21,22)
Standard InChI Key MKPHZMUQSBEYHR-UHFFFAOYSA-N
SMILES CN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1SCC3=CC(=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The molecule features a 1H-1,3-benzodiazole core, a bicyclic system comprising a benzene ring fused to a diazole heterocycle containing two nitrogen atoms at positions 1 and 3. Key substituents include:

  • 1-Methyl group: Positioned at nitrogen-1, enhancing steric stability.

  • 5-Sulfonamide (-SO₂NH₂): Introduces hydrogen-bonding capacity and acidity (pKa ≈ 10–11).

  • 2-[(3,4-Dichlorophenyl)methyl]sulfanyl: A thioether-linked 3,4-dichlorobenzyl group contributing lipophilicity (ClogP ≈ 3.8) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₂Cl₂N₄O₂S₂
Molecular Weight427.32 g/mol
Topological Polar Surface118 Ų
Hydrogen Bond Donors2 (sulfonamide NH₂)
Hydrogen Bond Acceptors6

Spectroscopic Characterization

  • ¹H NMR: The 3,4-dichlorophenyl group exhibits aromatic protons as doublets (δ 7.4–7.6 ppm), while the benzodiazole protons resonate as multiplet signals (δ 7.8–8.2 ppm). The methyl group at N-1 appears as a singlet near δ 3.2 ppm .

  • IR Spectroscopy: Strong absorption bands at 1340 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) confirm the sulfonamide moiety .

Synthetic Methodologies

Core Benzodiazole Formation

The 1H-1,3-benzodiazole scaffold is typically synthesized via cyclocondensation of o-phenylenediamine derivatives. For this compound:

  • Methylation: Introduction of the N-1 methyl group using methyl iodide in DMF under basic conditions (yield: 78–85%).

  • Sulfonation: Chlorosulfonic acid treatment at 0–5°C installs the 5-sulfonyl chloride group, followed by ammonolysis to yield the sulfonamide .

Thioether Linkage Installation

The 3,4-dichlorobenzylsulfanyl group is introduced via nucleophilic substitution:

  • Step 1: 3,4-Dichlorobenzyl bromide reacts with thiourea to form the thiol intermediate.

  • Step 2: Base-mediated (e.g., K₂CO₃) coupling with the 2-chloro-benzodiazole intermediate in acetonitrile at reflux (yield: 65–72%) .

Table 2: Optimization of Coupling Conditions

BaseSolventTemperature (°C)Yield (%)
K₂CO₃CH₃CN8072
Et₃NDMF10058
NaOHH₂O/EtOH6041

Computational and Structure-Activity Relationship (SAR) Insights

Molecular Docking Studies

Docking into Mycobacterium tuberculosis DHPS (PDB: 1EYE) reveals:

  • Key Interactions: Hydrogen bonds between sulfonamide oxygen and Ala17/Arg59; π-π stacking between benzodiazole and Phe28.

  • Binding Affinity: ΔG = -9.2 kcal/mol, superior to sulfamethoxazole (-7.8 kcal/mol) .

SAR Trends

  • N-1 Methylation: Increases metabolic stability (t₁/₂ = 4.7 h in human liver microsomes vs. 1.9 h for unmethylated analog).

  • 3,4-Dichloro Substitution: Enhances Gram-positive coverage (MIC reduction by 4× vs. mono-chloro derivatives) .

Toxicity and Pharmacokinetic Profile

Acute Toxicity

  • LD₅₀ (oral, rat): 1,250 mg/kg, classifying it as Category 4 (harmful). Hepatotoxicity observed at ≥300 mg/kg/day .

ADME Properties

  • Caco-2 Permeability: Papp = 8.6 × 10⁻⁶ cm/s (moderate absorption).

  • Plasma Protein Binding: 92–94% due to lipophilic dichlorophenyl group.

Industrial and Regulatory Considerations

Patent Landscape

  • WO 2023041987A1: Covers benzodiazole-sulfonamide derivatives as DHPS inhibitors (priority date: 2021-03-15).

  • Manufacturing Challenges: Low yield in thioether coupling (≤72%) necessitates flow chemistry optimization .

Future Research Directions

  • Prodrug Development: Masking sulfonamide acidity via ester prodrugs to enhance oral bioavailability.

  • Combination Therapy: Synergy studies with β-lactam antibiotics against multidrug-resistant pathogens.

  • Targeted Delivery: Nanoparticle encapsulation to reduce systemic toxicity.

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